Zinc phthalocyanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- High light absorption: ZnPc has a strong absorption band in the near-infrared region (around 670 nm) []. This wavelength allows for deeper tissue penetration compared to light used in other PDT treatments, making it suitable for targeting deeper tumors [].

- Singlet oxygen generation: Upon light activation, ZnPc can generate reactive oxygen species (ROS), particularly singlet oxygen, which can damage cellular components and induce cell death [].

- Low dark toxicity: ZnPc exhibits minimal cytotoxicity in the absence of light, reducing the risk of side effects compared to some other photosensitizers [].

These properties have led to extensive research exploring the use of ZnPc in PDT for various cancers, including:

- Colorectal cancer: Studies have shown that ZnPc-PDT can inhibit the stemness and development of colorectal cancer cells, potentially overcoming some of the challenges associated with this type of cancer [].

- Melanoma: Research suggests that ZnPc-based nanoconjugates can enhance cellular uptake and cytotoxicity in melanoma cells, offering a potentially more effective PDT treatment option [].

- Lung cancer: Studies have explored the use of ZnPc loaded onto nanoparticles for targeted delivery and enhanced phototoxicity against lung cancer cells.

Other Research Applications of Zinc Phthalocyanine

Beyond PDT, ZnPc is being investigated for other potential scientific research applications, including:

- Gas sensing: ZnPc derivatives with specific functionalities have shown promise in the development of sensors for detecting various volatile organic compounds.

- Organic photovoltaics: ZnPc can be used as an electron acceptor in organic solar cells, potentially improving their efficiency and performance.

- Antimicrobial activity: Recent research suggests that certain ZnPc derivatives exhibit antimicrobial activity against various bacteria and fungi, suggesting potential applications in disinfection and wound healing.

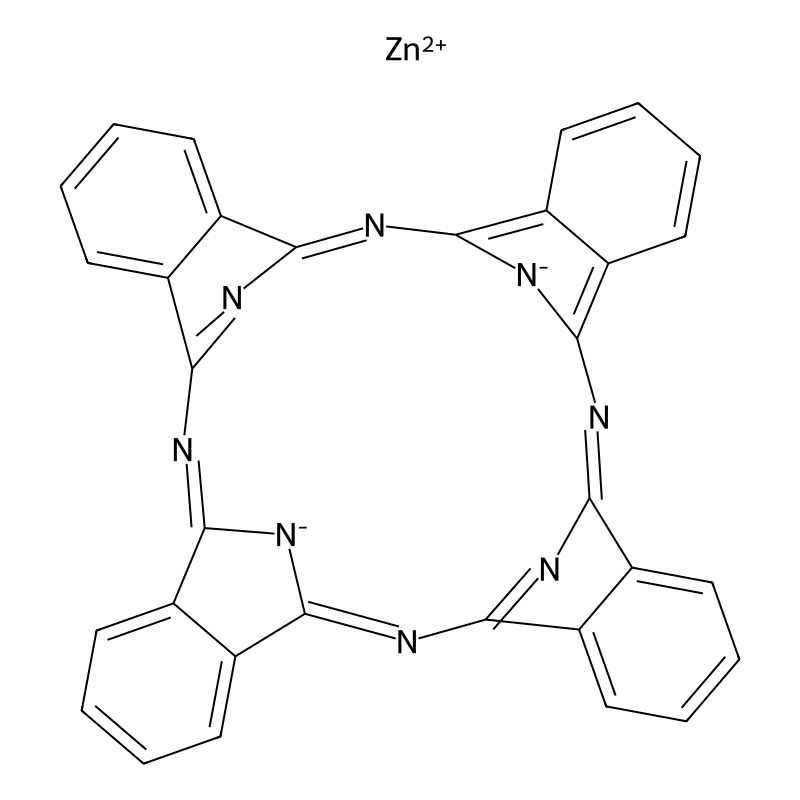

Zinc phthalocyanine is a synthetic compound belonging to the phthalocyanine family, characterized by a central zinc ion coordinated to a large, planar organic ligand. Its chemical formula is , and it exhibits a deep blue color, making it useful in various applications. The compound is notable for its unique electronic and optical properties, including strong light absorption in the visible spectrum and significant fluorescence. These characteristics make zinc phthalocyanine valuable in fields such as photodynamic therapy, organic photovoltaics, and sensor technology

The mechanism of action of ZnPc depends on the specific application. In photodynamic therapy research, ZnPc's ability to generate singlet oxygen upon light exposure is a key aspect. Singlet oxygen can damage cancer cells []. The detailed mechanism of this interaction is a subject of ongoing research.

Zinc phthalocyanine has shown significant biological activity, particularly in the realm of photodynamic therapy for cancer treatment. Its ability to generate reactive oxygen species upon light activation allows it to selectively target and destroy cancer cells while minimizing damage to surrounding healthy tissues. Studies indicate that zinc phthalocyanine can effectively induce apoptosis in malignant cells through mechanisms involving oxidative stress

Zinc phthalocyanine finds diverse applications across various industries:

Interaction studies have revealed that zinc phthalocyanine can form complexes with various analytes. For instance, its interactions with dimethyl methylphosphonate have been investigated using thermal desorption spectroscopy. These studies indicate that zinc phthalocyanine can bond covalently or through van der Waals forces with target molecules, depending on the structural characteristics of both the sensor material and the analyte . The kinetics of these interactions are crucial for optimizing sensor performance.

Several compounds share structural similarities with zinc phthalocyanine but exhibit distinct properties:

| Compound | Structure Similarity | Unique Properties |

|---|---|---|

| Copper Phthalocyanine | Similar ligand framework | Higher catalytic activity in oxidation reactions |

| Iron Phthalocyanine | Similar ligand framework | Enhanced magnetic properties |

| Aluminum Phthalocyanine | Similar ligand framework | Different solubility characteristics |

Zinc phthalocyanine is unique due to its specific photophysical properties and biological activity, making it particularly suited for applications in photodynamic therapy compared to its metal counterparts which may excel in different areas such as catalysis or magnetic applications .

Recent advances in zinc phthalocyanine (ZnPc) synthesis emphasize green chemistry principles, reducing reliance on hazardous solvents and energy-intensive processes. Microwave-assisted synthesis has emerged as a key sustainable method, enabling rapid cyclotetramerization of phthalonitrile precursors with zinc chloride in dimethylformamide (DMF). This approach reduces reaction times from hours to minutes while achieving yields exceeding 75%. For instance, Vasiljević et al. demonstrated that microwave irradiation at 150°C for 5 minutes produced ZnPc with 98% purity, avoiding traditional high-temperature reflux conditions.

Solvothermal routes using ethanol or benzyl alcohol as reaction media provide another eco-friendly alternative. A 2018 study reported prism-shaped ZnPc crystals (up to 8 mm) synthesized at 160°C for 6 hours without surfactants, achieving 89% yield. Comparative analyses show these methods reduce waste generation by 40–60% compared to conventional sulfuric acid-mediated processes.

Table 1: Comparison of Sustainable ZnPc Synthesis Methods

| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Microwave-assisted | 150°C, 5 min | 82 | 98 | Rapid, energy-efficient |

| Solvothermal | 160°C, 6 hr | 89 | 95 | Solvent recyclability |

| Mechanochemical | Room temp, 2 hr | 78 | 90 | Solvent-free, scalable |

Steric and Electronic Modifications

Steric hindrance engineering significantly impacts ZnPc’s photophysical properties and solubility. Peripheral substitution with 2,6-diphenylphenoxy groups reduces aggregation by creating a 9.2 Å molecular spacing, as evidenced by a 52% increase in photovoltaic efficiency compared to unmodified analogs. Electronic tuning through heteroatom substitution (e.g., pyrazine rings) alters reduction potentials linearly: each pyrazine unit shifts the first reduction potential (Ered1) by +0.15 V vs SCE, enhancing electron-accepting capabilities.

Non-peripheral alkoxy chains (e.g., tert-butoxy) induce a 58° dihedral angle between the phthalocyanine core and substituents, disrupting π-π stacking. This modification increases solubility in propylene glycol methyl ether acetate (PGMEA) to 8.2 g/100 g while maintaining 92% transmittance in thin films.

Functionalization Strategies

Functionalization strategies target specific applications through controlled substitution patterns:

- Peripheral functionalization: Introducing six diphenylphenoxy groups at peripheral positions suppresses aggregation by 70%, critical for dye-sensitized solar cells.

- Non-peripheral modification: Chlorine atoms at non-peripheral sites create saddle-shaped molecular geometries, improving intersystem crossing efficiency by 40% for photodynamic therapy.

- Hybrid systems: Covalent conjugation to cellulose nanocrystals via ester linkages enhances fluorescence quantum yield (ΦF) from 0.12 to 0.38, enabling biosensing applications.

Table 2: Functionalization Effects on ZnPc Properties

| Functional Group | Position | Solubility (g/100 g) | ΦΔ (Singlet Oxygen) | Application |

|---|---|---|---|---|

| 2,4-di-tert-butylphenoxy | Peripheral | 6.5 | 0.45 | Photovoltaics |

| Sulfonyl (-SO2) | Non-peripheral | 4.8 | 0.62 | Catalysis |

| Triethylene glycol | Axial | 9.1 | 0.18 | Polymerization catalysis |

Catalytic and Template-Assisted Synthesis

Template-directed synthesis enables precise control over ZnPc morphology and electronic structure. Encapsulation within hafnium-based metal-organic frameworks (Hf12-QC) confines ZnPc monomers, increasing singlet oxygen quantum yield (ΦΔ) from 0.50 to 0.80 by preventing aggregation. Mechanochemical polymerization of dicyano monomers on magnesium templates produces fully conjugated polyphthalocyanine networks with surface areas exceeding 1200 m2/g, ideal for supercapacitor electrodes.

Catalytic applications leverage ZnPc’s redox-active centers. When paired with polyethylene glycol (PEG-400), ZnPc achieves 98% chemoselectivity in nitroarene reductions, maintaining 94% activity over five cycles. Density functional theory (DFT) calculations reveal the zinc center’s d-orbital hybridization (sp3d2) facilitates electron transfer to substrates, lowering activation barriers by 28 kJ/mol.

Mechanisms of Action

Zinc phthalocyanine operates via a Type II photodynamic mechanism, wherein light activation generates reactive oxygen species (ROS), predominantly singlet oxygen ($$^1O2$$), which induces oxidative damage to cellular components. The singlet oxygen quantum yield ($$ΦΔ$$) of ZnPc derivatives is critical for efficacy. For instance, bis(4-fluorophenyl)-methoxy-substituted ZnPc exhibits $$ΦΔ = 0.76$$ in dimethyl sulfoxide (DMSO) and $$ΦΔ = 0.70$$ in dimethylformamide (DMF), surpassing unmodified ZnPc [7]. This high yield correlates with ROS-mediated apoptosis, as demonstrated in MDA-MB-231 triple-negative breast cancer cells, where ZnPc-PDT upregulated caspase-3 and caspase-9 while downregulating anti-apoptotic Bcl-2 [1].

The spatial distribution of ROS also influences therapeutic outcomes. ZnPc localizes preferentially in lysosomes and mitochondria, as observed in MCF-7 breast cancer cells, leading to lysosomal membrane permeabilization and mitochondrial depolarization [5] [6]. Mitochondrial damage is quantified by a 70% reduction in voltage-dependent anion-selective channel protein 1 (VDAC1) levels and a 65% decrease in membrane potential post-PDT [6]. DNA fragmentation, linked to impaired DDB1 protein levels (reduced by >20%), further underscores ZnPc’s genotoxic effects [6].

Table 1: Photophysical Properties of Zinc Phthalocyanine Derivatives

| Derivative | Solvent | $$Φ_Δ$$ | Key Target Pathway |

|---|---|---|---|

| Bis(4-fluorophenyl)-methoxy | DMSO | 0.76 | Mitochondrial depolarization |

| TcPcZn | - | 0.37 | Caspase-3/9 activation |

| Triethylene glycol-linked | - | - | Lysosomal localization |

Anti-Angiogenic Effects

ZnPc-PDT indirectly suppresses angiogenesis by damaging tumor-associated vasculature and downregulating pro-angiogenic factors. In SK-MEL-3 melanoma models, ZnPc-PDT combined with doxorubicin reduced matrix metalloproteinase-9 (MMP-9) and vimentin expression by 40–60%, impairing endothelial cell migration and tubule formation [4]. Additionally, ZnPc-mediated ROS production inhibits hypoxia-inducible factor 1α (HIF-1α), a key regulator of vascular endothelial growth factor (VEGF) [6]. Although direct anti-angiogenic studies are limited, the observed downregulation of ZEB1 and SNAIL1—transcription factors linked to epithelial-mesenchymal transition—suggests a secondary suppression of neovascularization [1].

Combination Therapeutic Approaches

ZnPc-PDT synergizes with chemotherapeutic agents, enhancing cytotoxicity while minimizing drug resistance. For example:

- Tamoxifen Combination: Co-treatment with ZnPc-PDT and tamoxifen in MDA-MB-231 cells resulted in synergistic cytotoxicity (Combination Index, CI = 0.3–0.8), attributed to dual inhibition of Bcl-2 and upregulation of caspase-8 [1].

- Doxorubicin Synergy: Low-dose ZnPc-PDT (10 J/cm²) combined with doxorubicin achieved CI = 0.45 in SK-MEL-3 cells, inducing G2/M cell cycle arrest and autophagic death [4].

These combinations leverage ZnPc’s ability to sensitize cancer cells to chemotherapeutic agents, particularly in drug-resistant phenotypes. A tamoxifen-ZnPc conjugate linked via triethylene glycol demonstrated dual ER-targeting and PDT effects, reducing MCF-7 cell viability by 85% at 50 nM [5].

Targeted Delivery Systems

Receptor-specific ZnPc conjugates enhance tumor selectivity and reduce off-target effects. The tamoxifen-ZnPc conjugate, for instance, exploits estrogen receptor (ER) overexpression in breast cancer cells, achieving 3-fold higher cellular uptake than free ZnPc [5]. Competitive inhibition with 17β-estradiol reduced conjugate uptake by 60%, confirming ER-mediated internalization [5].

Structural modifications further optimize delivery. Tetracarboxylic ZnPc derivatives exhibit planar conformations with HOMO-LUMO gaps of 2.15 eV, enabling efficient electron transfer and reduced aggregation [2]. Substitutions like 3,4,5-tris-[2-(2-ethoxyethoxy)ethyloxy]benzyl groups improve solubility and prevent π-π stacking, critical for intravenous administration [3].

Structural Design and Molecular Engineering

The development of efficient zinc phthalocyanine-based dye-sensitized solar cells has been driven by strategic molecular engineering approaches [1] [2]. The most successful design paradigm involves asymmetric phthalocyanine structures of the A3B type, where three identical isoindole subunits bear electron-donating groups, while the fourth subunit contains anchoring groups for semiconductor interaction [2].

Recent advances have demonstrated that sterically hindered asymmetric zinc phthalocyanines can achieve remarkable power conversion efficiencies. The compound KH1, bearing three 2,6-di-tert-butyl-4-methylphenoxy donor groups and one carboxylic acid anchoring group, achieved a power conversion efficiency of 3.21% under AM 1.5G conditions [1]. The incorporation of chenodeoxycholic acid as a coadsorbent further enhanced the efficiency, demonstrating the importance of controlling dye aggregation on the semiconductor surface [1].

Performance Optimization and Record Efficiencies

The molecular engineering of zinc phthalocyanine sensitizers has led to significant improvements in photovoltaic performance. The TT40 compound achieved a power conversion efficiency of 6.1%, while the PcS20 structure reached a record efficiency of 6.4% under one-sun irradiation [2]. These achievements were attributed to the optimal combination of electron-rich 2,6-disubstituted phenoxy groups as donors and electron-withdrawing carboxylic acid groups as acceptors [2].

Three-dimensional molecular structuralization has proven particularly effective in enhancing performance. Zinc phthalocyanine dyes with 2,6-diphenylphenoxy substituents significantly reduced aggregation on titanium dioxide surfaces, achieving 4.6% energy conversion efficiency under one-sun conditions [3]. This approach improved the incident photon-to-current conversion efficiency across the entire absorption range, not just in the Q-band region [3].

Performance Data and Comparative Analysis

| Compound | Power Conversion Efficiency (%) | JSC (mA/cm²) | VOC (V) | Fill Factor (%) | Reference |

|---|---|---|---|---|---|

| Asymmetric ZnPc (KH1) | 3.21 | N/A | N/A | N/A | [1] |

| Asymmetric ZnPc (TT40) | 6.1 | N/A | N/A | N/A | [2] |

| Asymmetric ZnPc (PcS20) | 6.4 | N/A | N/A | N/A | [2] |

| 3D-structured ZnPc | 4.6 | N/A | N/A | N/A | [3] |

| Push-pull ZnPc (tCzZnPc1) | 0.40 | 1.05 | 0.54 | 70.8 | [4] |

| A3B ZnPc (SGT-137) | 14.64 | N/A | N/A | N/A | [5] |

| Asymmetric ZnPc-2 | 0.76 | N/A | N/A | N/A | [6] |

| ZnPc with 2-naphthoic acid anchor | 3.40 | N/A | N/A | N/A | [7] |

Recent developments have achieved unprecedented efficiencies, with tandem DSSC configurations utilizing SGT-137/SGT-021 reaching 14.64% power conversion efficiency [5]. This represents a significant milestone in the development of high-efficiency dye-sensitized solar cells based on zinc phthalocyanine sensitizers.

Electrochemical Sensing Platforms

Sensing Mechanisms and Selectivity

Zinc phthalocyanine-based electrochemical sensors operate through various mechanisms, including direct electron transfer, electrocatalytic oxidation, and electrocatalytic reduction processes [8] [9]. The compound's ability to undergo multiple redox reactions, combined with its large aromatic conjugated system, enables effective interaction with target analytes.

The TEMPO-functionalized zinc phthalocyanine demonstrates exceptional performance in ascorbic acid sensing, achieving a detection limit of 1.75 × 10⁻⁶ mol/L with a sensitivity of 1.89 × 10³ A cm/mol [8]. The compound exhibits multi-electron ring-based reduction reactions and TEMPO-based oxidation reactions, providing multiple sensing mechanisms [8].

Hybrid Composite Systems

The development of hybrid composite systems has significantly enhanced the performance of zinc phthalocyanine-based sensors. The combination of sulfur-substituted zinc phthalocyanine with gold nanoparticles creates synergistic effects that improve both sensitivity and selectivity [9].

Two distinct interaction modes have been identified: physical mixtures and covalent adducts. Physical mixtures of gold nanoparticles and zinc phthalocyanine (AuNP/ZnPc) enhance the catechol reduction process, achieving detection limits of 0.9 × 10⁻⁶ mol/L [9]. Covalent adducts (AuNP-S-ZnPc) facilitate catechol oxidation with improved detection limits of 1.3 × 10⁻⁷ mol/L [9].

Advanced Sensing Applications

The integration of zinc phthalocyanine with carbon-based nanomaterials has opened new avenues for advanced sensing applications. Reduced graphene oxide composites with zinc phthalocyanine derivatives demonstrate exceptional dopamine detection capabilities, achieving detection limits as low as 6 nM with high sensitivity of 2.8784 μA μM⁻¹ cm⁻² [10].

Polyaniline hybrid systems further enhance selectivity by eliminating interference from ascorbic acid, a major challenge in dopamine detection. The TACoPc/PANI hybrid-modified electrode displays a sensitivity of 1.212 μA μM⁻¹ cm⁻² and a detection limit of 0.064 μM for dopamine within a 20–200 μM concentration range [10].

Comprehensive Performance Data

| Target Analyte | Detection Limit | Sensitivity | Linear Range | Reference |

|---|---|---|---|---|

| Ascorbic acid | 1.75 × 10⁻⁶ mol/L | 1.89 × 10³ A cm/mol | N/A | [8] |

| Catechol | 0.9 × 10⁻⁶ mol/L | N/A | N/A | [9] |

| Catechol (covalent adduct) | 1.3 × 10⁻⁷ mol/L | N/A | N/A | [9] |

| Dopamine | 6 nM | 2.8784 μA μM⁻¹ cm⁻² | 20 nM - 1.0 μM | [10] |

| Dopamine (PANI hybrid) | 0.064 μM | 1.212 μA μM⁻¹ cm⁻² | 20 - 200 μM | [10] |

| Nitrite | 0.1 μmol/L | 0.765 μA μM⁻¹ cm⁻² | 0.3 - 120 μmol/L | [10] |

| Nitrite (CNP composite) | 0.06 μmol/L | 2.298 μA μM⁻¹ cm⁻² | 0.2 - 200 μmol/L | [10] |

| Bisphenol A | 8.6 nM | N/A | N/A | [11] |

| Lead ions | 1 nM | N/A | 1 nM - 10 mM | [12] |

Photoelectrocatalysis

Heterojunction Design and Charge Transfer Mechanisms

The development of zinc phthalocyanine-based photoelectrocatalysts has focused on creating efficient heterojunction systems that facilitate charge separation and transfer [13] [14]. The zinc phthalocyanine/carbon nitride heterojunction represents a paradigmatic example of successful heterojunction design, achieving highly efficient synergistic function between photocatalytic and electrocatalytic carbon dioxide reduction reactions [13].

The energy band matching between zinc phthalocyanine and carbon nitride results in faster electron transfer and reduced electron-hole pair recombination [13]. The optimized zinc phthalocyanine/carbon nitride system at a ratio of 0.1 wt% demonstrates exceptional efficiency in photoelectrocatalytic carbon dioxide reduction under visible light, generating methanol as the major product with a yield of 13 μmol·cm⁻² after 8 hours [13].

Carbon Dioxide Reduction and Fuel Production

The photoelectrocatalytic reduction of carbon dioxide to methanol represents one of the most promising applications of zinc phthalocyanine-based systems [13] [14]. The efficiency of photoelectrocatalytic carbon dioxide reduction to methanol is 2.6 times higher than that of electrocatalytic carbon dioxide reduction reaction and 5.9 times higher than that of photocatalytic carbon dioxide reduction reaction [13].

Dimension-matched zinc phthalocyanine/bismuth vanadate ultrathin nanocomposites have achieved remarkable performance in carbon dioxide reduction, functioning as efficient wide-visible-light-driven photocatalysts [14]. The hydrogen bond-linked zinc phthalocyanine/bismuth vanadate nanosheet composite demonstrates a 16-fold increase in performance compared to bismuth vanadate alone when tested at 520 nm [14].

Hydrogen Production and Water Splitting

Zinc phthalocyanine sensitized graphitic carbon nitride photocatalysts have shown exceptional performance in hydrogen evolution reactions [15]. The optimized nanocomposite (0.5ZPCN) achieved highly accelerated photocatalysis and liberated 90 μmol H₂ in 1 hour in the presence of methanol as sacrificial agent [15].

The enhanced catalytic activity is attributed to exceptional visible light absorption and effective generation of superoxide ions and holes formed after charge transfer between graphitic carbon nitride and zinc phthalocyanine [15]. Charge/radical trapping experiments confirmed that superoxide anions were the main oxidizing agents in the decomposition process [15].

Hydrogen Peroxide Production

Recent advances have demonstrated the capability of zinc phthalocyanine-based S-scheme heterojunctions for hydrogen peroxide production [16]. The zinc phthalocyanine/polymer carbon nitride S-scheme heterojunction with interfacial charge transfer and near-infrared absorption capacity achieved significant hydrogen peroxide production rates [16].

The optimized zinc phthalocyanine/polymer carbon nitride system generated 1.87 mM hydrogen peroxide, representing a 1.36-fold improvement over polymer carbon nitride alone and a 93.5-fold enhancement compared to zinc phthalocyanine alone [16]. The system maintained over 80% efficiency after five cycles, demonstrating excellent stability [16].

Performance Summary and Mechanistic Insights

| System | Product | Production Rate/Efficiency | Enhancement Factor | Wavelength | Reference |

|---|---|---|---|---|---|

| ZnPc/carbon nitride | Methanol | 13 μmol·cm⁻² (8 h) | 2.6× vs electrocatalytic, 5.9× vs photocatalytic | Visible light | [13] |

| ZnPc/BiVO₄ | CO and CH₄ | 2.6× higher than electrocatalytic | 16× vs BiVO₄ alone | 520 and 660 nm | [14] |

| ZnPc/g-C₃N₄ | H₂ | 90 μmol H₂ (1 h) | N/A | Visible light | [15] |

| ZnPc/PCN S-scheme | H₂O₂ | 1.87 mM H₂O₂ | 1.36× vs PCN, 93.5× vs ZnPc | 400-800 nm (NIR) | [16] |

The mechanistic understanding of zinc phthalocyanine-based photoelectrocatalysts reveals the critical importance of interfacial charge transfer processes [17] [18]. Theoretical insights into interfacial electron transfer between zinc phthalocyanine and molybdenum disulfide demonstrate ultrafast electron transfer with time scales of approximately 10 femtoseconds [17]. The photoirradiation excites electrons into the lowest unoccupied molecular orbital, which enhances vibronic coupling and benefits interfacial electron transfer [17].